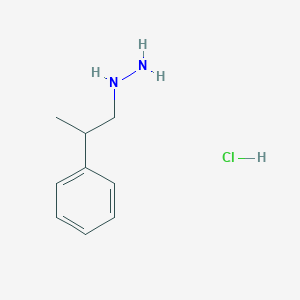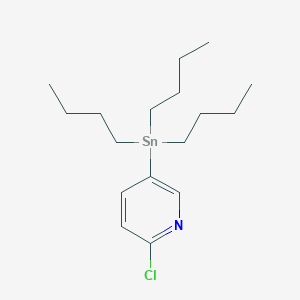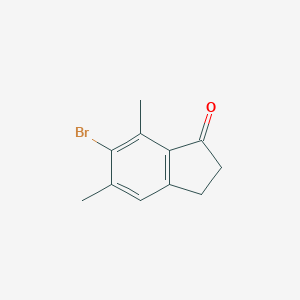
6-ブロモ-5,7-ジメチル-2,3-ジヒドロ-1H-インデン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one” is a chemical compound that belongs to the class of organic compounds known as indenones . Indenones are compounds containing an indene moiety (a cyclopentadiene fused to a benzene ring), which bears a ketone group .
Molecular Structure Analysis
The molecular structure of “6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one” would consist of a fused six-membered benzene ring and a five-membered cyclopentadiene ring, with a ketone functional group (C=O) at the 1-position, a bromine atom at the 6-position, and methyl groups (CH3) at the 5 and 7-positions .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one” would be influenced by its molecular structure. For instance, the presence of the bromine atom could increase the compound’s density and boiling point compared to the parent indenone compound .作用機序
The mechanism of action of 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one is not fully understood, but studies have suggested that it may act through the inhibition of specific enzymes involved in cellular processes such as DNA replication and protein synthesis. It has also been suggested that 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one may activate certain signaling pathways involved in apoptosis and cell death.
Biochemical and Physiological Effects:
6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, it has been shown to have antiproliferative effects on cancer cells, as well as the ability to induce apoptosis in these cells. It has also been found to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one in lab experiments is its relatively low toxicity, which makes it a safer alternative to other chemicals that may be used in similar experiments. However, one limitation of using 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of future directions for research on 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one, as well as its potential side effects and toxicity.
In addition to its potential as a cancer therapy, 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one may also have applications in the treatment of other diseases, such as neurological disorders and inflammatory conditions. Further research is needed to explore these potential applications.
Overall, the study of 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one has the potential to yield important insights into the mechanisms of disease and the development of new therapeutic agents.
合成法
The synthesis of 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one involves the reaction of 6-bromoindanone with acetone in the presence of an acid catalyst. This reaction results in the formation of 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one as a yellow solid. The purity of the compound can be improved through recrystallization from a suitable solvent.
科学的研究の応用
抗ウイルス用途
インドール誘導体は、6-ブロモ-5,7-ジメチル-2,3-ジヒドロ-1H-インデン-1-オンと同様の構造モチーフを共有しており、有意な抗ウイルス活性を示すことが報告されています。 例えば、特定のインドール誘導体は、インフルエンザAウイルスやその他のウイルスに対する阻害活性を示しています . これは、関心の対象となる化合物を修飾してその抗ウイルス特性を強化し、新しい抗ウイルス薬の開発に貢献できる可能性があることを示唆しています。
抗炎症特性
インドール誘導体は、抗炎症効果で知られています。構造的類似性から、6-ブロモ-5,7-ジメチル-2,3-ジヒドロ-1H-インデン-1-オンは、炎症を抑制する可能性について検討することができます。 この用途は、慢性炎症性疾患の治療において特に関連性があります .
抗がんの可能性
インドールベースの構造を持つ化合物は、その抗がん特性について研究されてきました。 これらの化合物がさまざまな生物学的経路と相互作用する能力は、6-ブロモ-5,7-ジメチル-2,3-ジヒドロ-1H-インデン-1-オンが、新しい抗がん剤の合成における貴重なリード化合物となり得ることを示唆しています .
抗菌活性
インドール誘導体の抗菌活性は、十分に文書化されています。 そのため、6-ブロモ-5,7-ジメチル-2,3-ジヒドロ-1H-インデン-1-オンは、新しい抗菌剤の合成における前駆体として役立ち、抗生物質耐性菌の対策のための新たな道を提供する可能性があります .
抗結核用途
構造的に本化合物と関連するイミダゾール含有化合物は、強力な抗結核活性を示しています。 これは、6-ブロモ-5,7-ジメチル-2,3-ジヒドロ-1H-インデン-1-オンを、結核に対する新しい治療法を開発するための出発点として使用できる可能性を開きます .
抗HIV研究
インドール誘導体は、抗HIV療法における可能性について調査されてきました。 6-ブロモ-5,7-ジメチル-2,3-ジヒドロ-1H-インデン-1-オンの構造的特徴は、HIV関連ターゲットとの相互作用を強化するように最適化できるため、この分野におけるさらなる研究の候補となります .
抗酸化特性
インドール核は、酸化ストレスから細胞を保護する上で重要な、抗酸化特性と関連付けられています。 6-ブロモ-5,7-ジメチル-2,3-ジヒドロ-1H-インデン-1-オンの抗酸化能力に関する研究は、酸化損傷によって引き起こされる疾患の予防または治療におけるその用途につながる可能性があります .
化学合成と薬物開発
最後に、6-ブロモ-5,7-ジメチル-2,3-ジヒドロ-1H-インデン-1-オンは、より複雑な有機化合物の合成における中間体となり得ます。 その臭素原子は、化学反応、特に薬物開発において重要な役割を果たすクロスカップリング反応において、汎用性の高いプレーヤーになります .
特性
IUPAC Name |
6-bromo-5,7-dimethyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-6-5-8-3-4-9(13)10(8)7(2)11(6)12/h5H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHGVZCBXKEVIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Br)C)C(=O)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B169485.png)

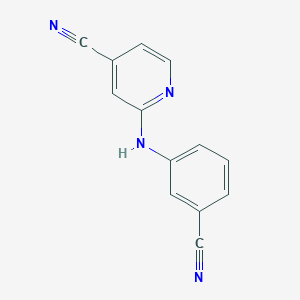
![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)

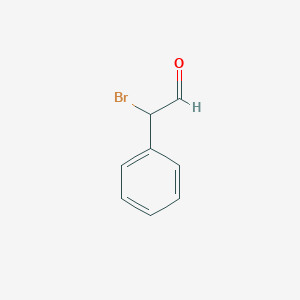
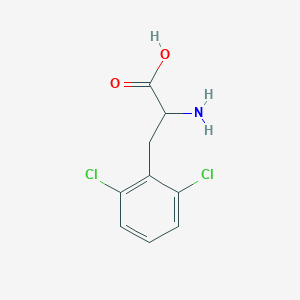
![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)
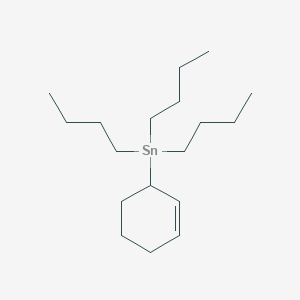
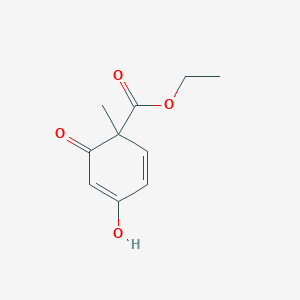
![2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B169512.png)

